An In-Depth Technical Guide to 4-[(Butylamino)methyl]phenol Hydrochloride
An In-Depth Technical Guide to 4-[(Butylamino)methyl]phenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-[(Butylamino)methyl]phenol hydrochloride (CAS 33597-22-7), a substituted phenol derivative with potential applications in pharmaceutical research and development. While specific data for this compound is limited in publicly available literature, this document synthesizes information from structurally related compounds to offer insights into its physicochemical properties, synthesis, analytical characterization, and potential biological activities. The guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of aminomethylphenol derivatives.
Introduction
Substituted phenols represent a broad class of organic compounds with diverse applications, ranging from industrial chemicals to pharmacologically active agents. The introduction of an aminomethyl group to a phenol scaffold can significantly modulate its biological activity, influencing its receptor binding affinity, pharmacokinetic profile, and toxicological properties. 4-[(Butylamino)methyl]phenol hydrochloride is one such derivative, and while not extensively studied, its structural motifs suggest potential for biological activity. This guide aims to provide a detailed technical overview by drawing parallels with closely related and better-characterized aminomethylphenols and N-alkylated phenols.
Physicochemical Properties
Table 1: Predicted and Inferred Physicochemical Properties
| Property | Predicted/Inferred Value | Remarks and Supporting Data |
| Molecular Formula | C₁₁H₁₈ClNO | Based on the structure of the hydrochloride salt. The free base is C₁₁H₁₇NO.[1] |
| Molecular Weight | 215.72 g/mol | Calculated based on the molecular formula. |
| Appearance | White to off-white solid | Typical appearance for amine hydrochloride salts. |
| Melting Point | Not available | Expected to be a crystalline solid with a defined melting point. |
| Solubility | Soluble in water and polar organic solvents | Amine hydrochlorides are generally more water-soluble than their corresponding free bases.[2] |
| pKa | Not available | The phenolic hydroxyl group will have an acidic pKa, while the protonated butylamino group will have a pKa in the typical range for secondary ammonium ions. |
| LogP (predicted) | 2.2 | Predicted for the free base, 4-(butylaminomethyl)phenol, suggesting moderate lipophilicity.[1] |
Synthesis and Purification
The synthesis of 4-[(Butylamino)methyl]phenol hydrochloride can be approached through several established synthetic routes for N-alkylated aminophenols. The two most probable methods are the Mannich reaction and reductive amination.
Synthetic Pathways
A. Mannich Reaction: This is a three-component condensation reaction involving a phenol, formaldehyde, and a primary or secondary amine.[3][4][5]
Caption: Mannich reaction pathway for the synthesis of 4-[(Butylamino)methyl]phenol hydrochloride.
Experimental Protocol (General - Mannich Reaction):
-
Iminium Ion Formation: In a suitable solvent (e.g., ethanol or methanol), combine butylamine and formaldehyde (often as an aqueous solution, formalin) and stir at room temperature. The reaction is often acid or base-catalyzed.[4]
-
Reaction with Phenol: To the solution containing the pre-formed iminium ion, add phenol. The reaction mixture is then typically heated to reflux for several hours to promote the electrophilic aromatic substitution.[3]
-
Work-up and Purification: After cooling, the reaction mixture is worked up by extraction. The crude product can be purified by column chromatography on silica gel.
-
Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the hydrochloride salt.[6] The salt is then collected by filtration and dried.
B. Reductive Amination: This two-step, one-pot reaction involves the formation of an imine from an aldehyde and an amine, followed by its reduction to the corresponding amine.[7][8][9][10]
Caption: Reductive amination pathway for the synthesis of 4-[(Butylamino)methyl]phenol hydrochloride.
Experimental Protocol (General - Reductive Amination):
-
Imine Formation: Dissolve 4-hydroxybenzaldehyde and butylamine in a suitable solvent (e.g., methanol or ethanol). The mixture is stirred at room temperature to form the corresponding Schiff base (imine).[10]
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the reaction mixture.[10] The reaction is typically exothermic and may require cooling.
-
Work-up and Purification: Once the reduction is complete, the reaction is quenched, and the product is extracted. Purification is typically achieved by column chromatography.
-
Salt Formation: The purified 4-[(butylamino)methyl]phenol is converted to its hydrochloride salt as described in the Mannich reaction protocol.
Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of 4-[(Butylamino)methyl]phenol hydrochloride.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons: Signals in the aromatic region (δ 6.5-7.5 ppm) showing a characteristic splitting pattern for a 1,4-disubstituted benzene ring. - Methylene protons (-CH₂-N): A singlet or a multiplet adjacent to the nitrogen. - Butyl group protons: A series of multiplets corresponding to the -CH₂-CH₂-CH₂-CH₃ chain. - Phenolic proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent. - Amine proton (-NH₂⁺-): A broad singlet, often exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbons: Signals in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group will be downfield. - Methylene carbon (-CH₂-N): A signal in the aliphatic region. - Butyl group carbons: Four distinct signals in the aliphatic region. |
| FT-IR | - O-H stretch (phenol): A broad band in the region of 3200-3600 cm⁻¹.[11][12] - N-H stretch (ammonium): A broad band in the region of 2400-3000 cm⁻¹. - C-H stretch (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. - C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.[12] - C-N stretch: A peak in the fingerprint region. |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): The mass spectrum of the free base would show a molecular ion peak corresponding to the exact mass of C₁₁H₁₇NO.[1] - Fragmentation Pattern: Expect fragmentation patterns characteristic of benzylamines and phenols, such as loss of the butyl group or cleavage of the benzylic C-N bond. |
Pharmacological Profile (Inferred)
The pharmacological profile of 4-[(Butylamino)methyl]phenol hydrochloride has not been specifically reported. However, based on the activities of structurally related compounds, several potential areas of interest can be proposed.
Potential Biological Activities
-
Anticancer/Cytotoxic Activity: Several studies have demonstrated the cytotoxic effects of aminomethylphenol derivatives against various cancer cell lines.[12][13][14] The mechanism of action may involve the inhibition of key enzymes or the induction of apoptosis.
-
Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties. The presence of the hydroxyl group on the aromatic ring suggests that 4-[(butylamino)methyl]phenol could exhibit radical scavenging activity.[15]
-
Antimicrobial Activity: Some aminomethylphenol derivatives have shown promising antimicrobial activity.
-
Enzyme Inhibition: The aminomethylphenol scaffold is present in molecules that are known to inhibit various enzymes. For instance, some derivatives have been investigated as tyrosinase inhibitors.[14]
Caption: Potential pharmacological activities of 4-[(Butylamino)methyl]phenol hydrochloride based on related compounds.
Experimental Protocols for Pharmacological Screening
-
Cytotoxicity Assay (MTT Assay):
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24-72 hours.
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals and measure the absorbance to determine cell viability.[11]
-
-
Antioxidant Assay (DPPH Radical Scavenging):
-
Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent.
-
Mix different concentrations of the test compound with the DPPH solution.
-
Measure the decrease in absorbance at a specific wavelength after a set incubation time to determine the radical scavenging activity.
-
Toxicology and Safety
No specific toxicological data for 4-[(Butylamino)methyl]phenol hydrochloride is available. The following information is based on the general toxicity of substituted phenols and related compounds.
-
General Hazards: Phenolic compounds can be corrosive and cause skin and eye irritation.[16][17] Inhalation may cause respiratory tract irritation.
-
Potential for Cytotoxicity: As discussed in the pharmacology section, aminomethylphenols have demonstrated cytotoxicity in vitro.[12][13][14]
It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. A comprehensive risk assessment should be conducted before any handling or experimentation.
Conclusion
4-[(Butylamino)methyl]phenol hydrochloride is a compound with potential for further investigation in the field of drug discovery. While specific data is scarce, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from structurally related molecules. Further research is warranted to elucidate the specific properties and activities of this compound to fully assess its therapeutic potential.
References
- Some benzoxazine and aminomethyl derivatives of eugenol: Cytotoxicity on MCF-7 cell line. (2015). International Journal of Pharmacy and Pharmaceutical Sciences, 7(5), 229-232.
- A Comparative Analysis of the Biological Activities of 3-(Aminomethyl)phenol and Its Isomers. Benchchem.
- In vivo anticancer activity of benzoxazine and aminomethyl compounds derived
- A Comparative Guide to the Structural Elucidation of 2-(Aminomethyl)-4-methylphenol Hydrochloride. Benchchem.
- 4-(Butylamino)phenol for Research|High-Purity. Benchchem.
- Characterization of the Preclinical Pharmacology of the New 2-Aminomethylphenol, JPC-3210, for Malaria Tre
- Preparation of 2,6-di-tert-butyl-4-(3-hydroxymethylphenylamino)phenol hydrochloride.
- Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents. (1998). PubMed.
- 3-(Aminomethyl)phenol hydrochloride. Fluorochem.
- The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History. Benchchem.
- Synthetic applications of biologically important Mannich bases: An updated review. (2023).
- (PDF) Some benzoxazine and aminomethyl derivatives of eugenol: Cytotoxicity on MCF-7 cell line. (2025).
- 4-(aminomethyl)phenol hydrochloride | 1004-23-5. Sigma-Aldrich.
- 4-[(butylamino)methyl]phenol hydrochloride (C11H17NO). PubChemLite.
- Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties. (2019). PubMed.
- SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE.
- 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol. NIST WebBook.
- US8496716B2 - Method for producing Mannich adducts that contain polyisobutylene phenol.
- ChemInform Abstract: Regioselective Mannich Reaction of Phenolic Compounds and Its Application to the Synthesis of New Chitosan Derivatives.
- EP2175854A1 - Improved method for the synthesis of substituted formylamines and substituted amines.
- Chemical Properties of 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol. Cheméo.
- p-Butylaminophenol hydrochloride | C10H16ClNO | CID 129718817. PubChem.
- Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)
- SAFETY D
- Safety d
- Synthesis and antitumor activity of 4-aminomethylthioxanthenone and 5-aminomethylbenzothiopyranoindazole deriv
- (PDF) Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3- methyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives. (2020).
- Electronic Supplementary Inform
- 13269-15-3|3-(Aminomethyl)phenol hydrochloride|BLD Pharm.
- 2-(Aminomethyl)phenol | C7H9NO | CID 70267. PubChem.
- Application Note – Reductive Amin
- 4-(BUTYLAMINO)PHENOL. gsrs.
- 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol; sulfuric acid | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
- SAFETY D
- SAFETY D
- 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Mass spectrum and fragmentation scheme of 4‑ethylphenol, derivatised with BSTFA.
- Formation of butylamine in the reductive amination of butyraldehyde...
- SAFETY D
- 4-(2-Butyl)phenol(99-71-8) 1H NMR spectrum. ChemicalBook.
- 4-Butylphenol(1638-22-8) 1H NMR spectrum. ChemicalBook.
- 4-(butylamino)phenol (C10H15NO). PubChemLite.
- Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023).
- Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica.
- How to read NMR spectra from the basics (chemical shift, integration r
- mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol. doc brown's advanced organic chemistry revision notes.
- NMR Spectroscopy. MSU chemistry.
Sources
- 1. PubChemLite - 4-[(butylamino)methyl]phenol hydrochloride (C11H17NO) [pubchemlite.lcsb.uni.lu]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. oarjbp.com [oarjbp.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. prepchem.com [prepchem.com]
- 7. 4-(Butylamino)phenol for Research|High-Purity [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. gctlc.org [gctlc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholar.unair.ac.id [scholar.unair.ac.id]
- 14. Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. 2-(Aminomethyl)phenol | C7H9NO | CID 70267 - PubChem [pubchem.ncbi.nlm.nih.gov]
